Momordicine II is a cucurbitane-type triterpenoid glycoside primarily derived from the bitter melon, scientifically known as Momordica charantia, which belongs to the Cucurbitaceae family. This compound is known for its significant biological activities, including anti-diabetic, anti-obesity, and anti-cancer properties. Its molecular formula is and it has a molecular weight of approximately 634.8 g/mol .
Momordicine II is extracted from Momordica charantia, a plant widely recognized for its medicinal properties in traditional medicine. This compound falls under the classification of triterpenoid saponins, which are characterized by their complex structures and diverse biological activities. The extraction process typically involves various methods, including enzyme-assisted extraction, which enhances yield and purity .
The synthesis of Momordicine II can be achieved through both natural extraction and synthetic methodologies. The natural extraction involves isolating saponins from bitter melon using techniques such as:
The industrial production of Momordicine II emphasizes efficiency and environmental sustainability. Enzyme-assisted methods are favored for their ability to produce high yields with minimal chemical use. In laboratory settings, chromatographic techniques such as high-performance liquid chromatography (HPLC) may be employed for purification following extraction.
Momordicine II's structure is complex and characterized by multiple hydroxyl groups and a glycosidic bond. The structural formula can be represented as follows:
C[C@H](CC(C=C(C)C)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)[C@H]2CC[C@@]3([C@@]2(CC[C@@]4([C@H]3[C@H](C=C5[C@H]4CC[C@@H](C5(C)C)O)O)C=O)C)C .This notation represents the compound's stereochemistry and connectivity of atoms.
Momordicine II participates in various chemical reactions typical of triterpenoids, including:
Common reagents used in these reactions include potassium permanganate for oxidation and sodium borohydride for reduction. These reactions can lead to the formation of derivatives that may exhibit enhanced biological activities compared to the parent compound .
The biological effects of Momordicine II are mediated through multiple pathways:
These properties are crucial for understanding its behavior in biological systems and during formulation development .
Momordicine II has several significant applications across various fields:
Momordicine II is a cucurbitane-type triterpenoid glycoside characterized by a 30-carbon skeleton arranged in a tetracyclic ring system (cyclopenta[a]phenanthrene). Its core structure features a cucurbitane backbone (19-(10→9β)-abeo-10α-lanost-5-ene) with specific oxygen-containing functional groups: a carboxylic aldehyde at C-19, hydroxyl groups at C-3 and C-7, and a glucosyl moiety at C-23. The molecular formula is C36H58O9, with a molecular weight of 634.8 g/mol [4] . Key structural identifiers include:
Table 1: Structural Differentiation of Momordicine II and Analogues
| Compound | Molecular Formula | Glycosylation Site | Key Functional Groups | logP Value |
|---|---|---|---|---|
| Momordicine II | C36H58O9 | C-23 | 3β-OH, 7β-OH, C-19 aldehyde | 2.72 |
| Momordicine I | C30H48O4 | None | 3β-OH, 7β-OH, C-19 aldehyde | 4.41 |
| Momordicine IV | C36H58O9 | C-7 | 3β-OH, 23α-OH, C-19 aldehyde | 2.72 |
The biosynthesis of Momordicine II in Momordica charantia follows the mevalonate pathway for triterpenoid skeleton assembly:
Momordicine II coexists with structurally related triterpenoids in Momordica charantia, but its distribution and abundance are tissue-specific:
CAS No.: 19746-33-9
CAS No.: 60-24-2
CAS No.: 152885-09-1
CAS No.:
CAS No.: 62037-81-4